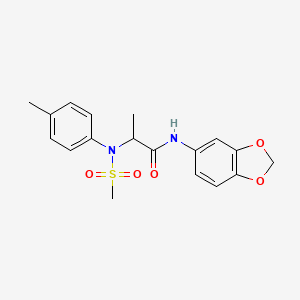
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, also known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPT is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have promising results in treating various psychiatric disorders, including depression and anxiety. In
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate involves its selective inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a key role in regulating mood and emotions, and its dysregulation has been linked to various psychiatric disorders. By inhibiting serotonin reuptake, N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate increases the availability of serotonin in the synaptic cleft, leading to an overall increase in serotonin signaling. This, in turn, leads to an improvement in mood and a reduction in anxiety and depression symptoms.
Biochemical and physiological effects:
Studies have shown that N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has a range of biochemical and physiological effects, including an increase in serotonin signaling, a reduction in anxiety and depression symptoms, and an improvement in cognitive function. N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has also been shown to have a beneficial effect on sleep patterns, with some studies suggesting that it may improve the quality of sleep in patients with sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate for lab experiments is its high selectivity for serotonin reuptake inhibition. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is a relatively complex molecule, which may make it difficult to synthesize and purify for some experiments.
Orientations Futures
There are several future directions for N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate research, including further exploration of its therapeutic potential in treating various psychiatric disorders, as well as its potential for use in other areas of medicine. Additionally, there is a need for more detailed studies on the mechanism of action of N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, as well as its potential for off-target effects. Finally, there is a need for more efficient and cost-effective methods for synthesizing and purifying N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate, which would enable more widespread use of the compound in experimental research.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has been extensively studied for its potential therapeutic applications in treating various psychiatric disorders, including depression and anxiety. Studies have shown that N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate is a potent inhibitor of serotonin reuptake, which plays a crucial role in regulating mood and emotions. N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine trifluoroacetate has also been shown to have anxiolytic and anti-depressant effects in animal models, making it a promising candidate for further clinical development.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2HF3O2/c1-22-18-8-3-2-7-17(18)20-15-9-12-21(13-10-15)14-16-6-4-5-11-19-16;3-2(4,5)1(6)7/h2-8,11,15,20H,9-10,12-14H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQGHDQTDMAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232818.png)



![N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4232839.png)

![N-(2-ethyl-6-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4232846.png)

![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232868.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide](/img/structure/B4232890.png)
![N-(2-chlorophenyl)-3-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4232898.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232900.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4232908.png)